molecular formula C14H11N3O B13150625 1-(2-Cyanophenyl)-1-phenylurea

1-(2-Cyanophenyl)-1-phenylurea

Cat. No.: B13150625
M. Wt: 237.26 g/mol
InChI Key: BSBXHOGBLGENFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyanophenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanophenyl group and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Cyanophenyl)-1-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenyl isocyanate with aniline under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product would be purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl and cyanophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(2-Cyanophenyl)-1-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-1-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Cyanophenyl)-1-phenylurea can be compared with other similar compounds, such as:

    2-(2-Cyanophenyl)-N-phenylacetamide: This compound has a similar structure but differs in the functional groups attached to the phenyl ring.

    N-(2-Cyanophenyl)benzamide: Another related compound with different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

1-(2-cyanophenyl)-1-phenylurea

InChI

InChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17(14(16)18)12-7-2-1-3-8-12/h1-9H,(H2,16,18)

InChI Key

BSBXHOGBLGENFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.